molecular formula C12H9ClN2O2 B2808301 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine CAS No. 878710-85-1

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine

Cat. No.: B2808301
CAS No.: 878710-85-1
M. Wt: 248.67
InChI Key: IKNRSHFKJFDOKJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine is a chemical compound with the molecular formula C12H9ClN2O2. It is known for its potential biological activity and various applications in scientific research . The compound features a pyridazine ring substituted with a chloro group and a 2,3-dihydro-1,4-benzodioxin moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-chloropyridazine with 2,3-dihydro-1,4-benzodioxin in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents and conditions used in these reactions include bases, acids, and catalysts such as palladium or copper compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine include:

These compounds share structural similarities but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNRSHFKJFDOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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